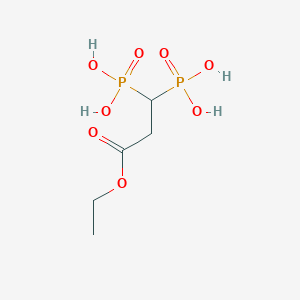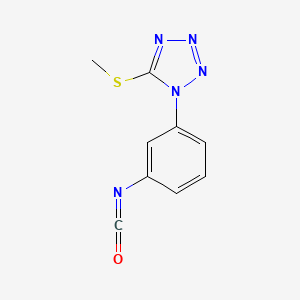![molecular formula C11H17NSi B14323330 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 104724-80-3](/img/structure/B14323330.png)
2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a chemical compound with the molecular formula C11H17NSi. This compound is part of the bicyclo[2.2.1]heptane family, which is characterized by a bicyclic structure. The presence of the trimethylsilyl group and the carbonitrile functional group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the carbonitrile group.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The major product is typically an amine.
Substitution: The products depend on the nucleophile used but can include various substituted bicyclo[2.2.1]heptane derivatives.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Lacks the trimethylsilyl group, making it less hydrophobic.
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but different functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Contains a triethoxysilyl group instead of a trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile imparts unique properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of hydrophobic compounds or in biochemical assays requiring stable probes.
Propiedades
Número CAS |
104724-80-3 |
|---|---|
Fórmula molecular |
C11H17NSi |
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
2-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11(8-12)7-9-4-5-10(11)6-9/h4-5,9-10H,6-7H2,1-3H3 |
Clave InChI |
ZSAQINFIBRUSTR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CC2CC1C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




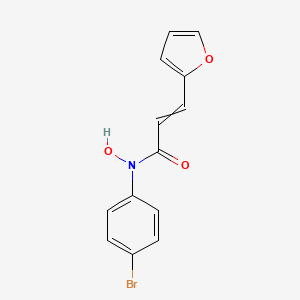

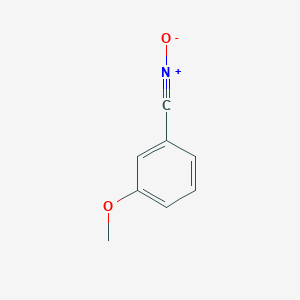
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
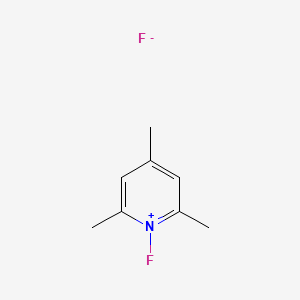
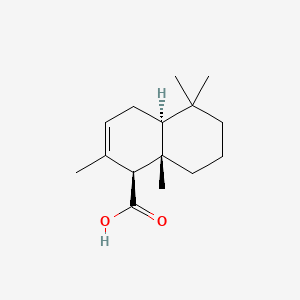
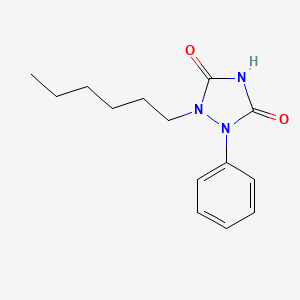
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
